1-(4-(4,6-Difluorobenzo[d]thiazol-2-yl)piperazin-1-yl)-2-(2,4-dimethylphenyl)ethanone
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Description
1-(4-(4,6-Difluorobenzo[d]thiazol-2-yl)piperazin-1-yl)-2-(2,4-dimethylphenyl)ethanone is a useful research compound. Its molecular formula is C21H21F2N3OS and its molecular weight is 401.48. The purity is usually 95%.
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Scientific Research Applications
Electrochemical Synthesis
1-(4-(4,6-Difluorobenzo[d]thiazol-2-yl)piperazin-1-yl)-2-(2,4-dimethylphenyl)ethanone is involved in electrochemical syntheses. Electrochemical oxidation of related compounds leads to the formation of new arylthiobenzazoles, indicating its potential in creating novel chemical entities through electrochemical methods (Amani & Nematollahi, 2012).
Synthesis and Spectroscopic Characterization
The compound has been used in synthesis processes, particularly utilizing click chemistry. Its spectroscopic characterization, including IR, NMR, and MS studies, is significant in understanding its structure and potential applications in various fields, such as material science or pharmaceuticals (Govindhan et al., 2017).
Antimicrobial Agent Synthesis
Derivatives of this compound have been synthesized and evaluated for their antimicrobial activities. This indicates its potential use in developing new antimicrobial agents, particularly against Gram-positive and Gram-negative bacterial strains (Jadhav et al., 2017).
σ1 Receptor Antagonist in Pain Management
Related pyrazole derivatives have been identified as σ1 receptor antagonists, suggesting potential applications in pain management. The relevance of such compounds in pharmacology, especially in developing new pain medications, is noteworthy (Díaz et al., 2020).
Synthesis in Organic Chemistry
It plays a role in the synthesis of various organic compounds, indicating its importance in organic synthesis and the potential creation of diverse organic molecules with potential applications in different industries (Bhat et al., 2018).
Properties
IUPAC Name |
1-[4-(4,6-difluoro-1,3-benzothiazol-2-yl)piperazin-1-yl]-2-(2,4-dimethylphenyl)ethanone |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H21F2N3OS/c1-13-3-4-15(14(2)9-13)10-19(27)25-5-7-26(8-6-25)21-24-20-17(23)11-16(22)12-18(20)28-21/h3-4,9,11-12H,5-8,10H2,1-2H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VCKDSWGATDUHMB-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1)CC(=O)N2CCN(CC2)C3=NC4=C(C=C(C=C4S3)F)F)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H21F2N3OS |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
401.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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